2-(Quinolin-8-yloxy)propanoic acid
Overview
Description
2-(Quinolin-8-yloxy)propanoic acid, also known as 2-QP or 2-QPA, is a synthetic organic compound belonging to the class of quinolinecarboxylic acids. It is a white to light yellow solid with a molecular weight of 206.25 g/mol. 2-QP is a versatile compound with a wide range of applications in scientific research. It has been used in a variety of biochemical and physiological studies due to its unique properties.
Scientific Research Applications
Antibacterial and Antimicrobial Applications
Quinoline derivatives, such as those found in the quinolone class of antibacterials, are pivotal in the fight against infections. They operate through a unique mechanism, inhibiting DNA gyrase, which is crucial for bacterial DNA replication. This class of compounds has been essential in developing treatments for a wide range of bacterial infections, showcasing the importance of quinoline structures in developing new anti-infective agents (Bisacchi, 2015).
Corrosion Inhibition
Quinoline derivatives have been investigated for their effectiveness as corrosion inhibitors. Their high electron density and ability to form stable chelating complexes with metallic surfaces make them suitable for protecting metals against corrosion, highlighting their importance in industrial applications (Verma et al., 2020).
Cancer Research and Drug Development
Quinoline compounds, including those combined with other bioactive moieties, are being explored for their anticancer properties. These compounds have shown promise in inhibiting tubulin polymerization, various kinases, and DNA cleavage activities, indicating their potential as templates for designing new anticancer drugs. The hybridization of quinolines with other structures, such as chalcones, has led to compounds with significant anticancer activities, underscoring the versatility of quinoline scaffolds in medicinal chemistry (Mohamed & Abuo-Rahma, 2020).
Environmental Applications
The degradation of quinoline compounds, due to their use in various industries, poses environmental challenges. Research into the biodegradation of quinolines aims to improve efficiency and fully utilize these compounds without harming the environment. The exploration of microbial strains and technologies for quinoline degradation highlights the environmental significance of managing these compounds (Luo et al., 2020).
properties
IUPAC Name |
2-quinolin-8-yloxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8(12(14)15)16-10-6-2-4-9-5-3-7-13-11(9)10/h2-8H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQWSJOVJCOZBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387543 | |
Record name | 2-(quinolin-8-yloxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinolin-8-yloxy)propanoic acid | |
CAS RN |
331474-43-2 | |
Record name | 2-(quinolin-8-yloxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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